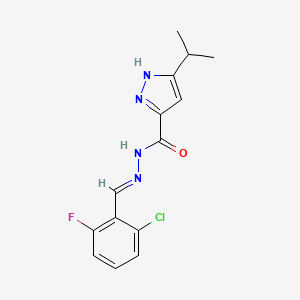![molecular formula C23H17Cl3N4OS B11671671 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11671671.png)
2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a chlorophenyl group, and a dichlorophenyl group
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungstechniken wie Umkristallisation und Chromatographie beinhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanyl-Gruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Nitrogruppen oder die Iminbindung angreifen und sie in Amine bzw. Amide umwandeln.
Substitution: Die Chlorphenyl- und Dichlorphenylgruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung ermöglicht wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperoxybenzoesäure (mCPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden häufig verwendet.
Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Nitriergemische, Halogene und Friedel-Crafts-Acylierungsreagenzien gefördert werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine und Amide.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, wodurch sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese wird.
Biologie
In der biologischen Forschung kann diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren könnte, was sie zu einem Kandidaten für die Wirkstoffforschung macht.
Medizin
In der pharmazeutischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht werden. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, ermöglicht die Gestaltung von Analoga mit verbesserten pharmakologischen Profilen.
Industrie
Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden. So könnte ihr Benzodiazolringsystem Fluoreszenz verleihen, was sie für die Herstellung von fluoreszierenden Farbstoffen oder Sensoren nützlich macht.
Wirkmechanismus
Der Wirkmechanismus von 2-({1-[(4-Chlorphenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorphenyl)methylidene]acetohydrazid beinhaltet wahrscheinlich die Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung deutet darauf hin, dass sie als Inhibitor oder Modulator dieser Zielstrukturen wirken könnte und verschiedene biochemische Pfade beeinflusst. Detaillierte Studien wären erforderlich, um den genauen Mechanismus aufzuklären und die beteiligten molekularen Zielstrukturen zu identifizieren.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the imine bond, converting them to amines or amides, respectively.
Substitution: The chlorophenyl and dichlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures, halogens, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and amides.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions allows for the design of analogs with improved pharmacological profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its benzodiazole ring system could impart fluorescence, making it useful in the production of fluorescent dyes or sensors.
Wirkmechanismus
The mechanism of action of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(4-Chlorphenyl)methyl]-1H-benzimidazol
- N’-[(2,3-Dichlorphenyl)methylidene]acetohydrazid
- 4-Chlorbenzylchlorid
Einzigartigkeit
Die Einzigartigkeit von 2-({1-[(4-Chlorphenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorphenyl)methylidene]acetohydrazid liegt in seiner Kombination von Strukturmerkmalen. Das Vorhandensein von sowohl Benzodiazol- als auch Hydrazid-Einheiten sowie die Chlorphenyl- und Dichlorphenylgruppen bieten ein einzigartiges Gerüst, das mit einer Vielzahl von molekularen Zielstrukturen interagieren kann. Dies macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C23H17Cl3N4OS |
|---|---|
Molekulargewicht |
503.8 g/mol |
IUPAC-Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(2,3-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H17Cl3N4OS/c24-17-10-8-15(9-11-17)13-30-20-7-2-1-6-19(20)28-23(30)32-14-21(31)29-27-12-16-4-3-5-18(25)22(16)26/h1-12H,13-14H2,(H,29,31)/b27-12- |
InChI-Schlüssel |
PSSTZHVZWYZKBW-PPDIBHTLSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C\C4=C(C(=CC=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11671588.png)
![N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B11671590.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671615.png)
![9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671624.png)
![N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11671627.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11671635.png)
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671656.png)
![2-[(5E)-5-{[4-(2,4-Dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B11671662.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11671679.png)
![N-(4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B11671684.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671689.png)
